molecular formula C8H9Cl2N3OPdS B1498412 Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea CAS No. 219954-63-9

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea

Cat. No.: B1498412
CAS No.: 219954-63-9
M. Wt: 372.6 g/mol
InChI Key: PZHXJLUMWROTOU-RWWJYAHQSA-L
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Description

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a palladium(II) complex featuring a thiourea-derived Schiff base ligand. The ligand comprises a 2-hydroxyphenyl group linked via a methylideneamino (-CH=N-) bridge to a thiourea (-NH-CS-NH-) moiety. This structure enables strong chelation with palladium, forming a stable coordination complex. Such complexes are of interest in catalysis and materials science due to the synergistic effects of the metal center and the ligand’s electronic/steric properties .

Properties

CAS No.

219954-63-9

Molecular Formula

C8H9Cl2N3OPdS

Molecular Weight

372.6 g/mol

IUPAC Name

[(E)-(2-hydroxyphenyl)methylideneamino]thiourea;palladium(2+);dichloride

InChI

InChI=1S/C8H9N3OS.2ClH.Pd/c9-8(13)11-10-5-6-3-1-2-4-7(6)12;;;/h1-5,12H,(H3,9,11,13);2*1H;/q;;;+2/p-2/b10-5+;;;

InChI Key

PZHXJLUMWROTOU-RWWJYAHQSA-L

SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O.Cl[Pd]Cl

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=S)N)O.[Cl-].[Cl-].[Pd+2]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)O.[Cl-].[Cl-].[Pd+2]

Pictograms

Acute Toxic

Origin of Product

United States

Biological Activity

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is a complex compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its synthesis, mechanisms of action, and various pharmacological effects.

Synthesis and Characterization

The synthesis of dichloropalladium complexes typically involves the reaction of palladium(II) salts with thiourea derivatives. The specific compound can be synthesized through a series of steps that include the formation of the thiourea ligand followed by coordination to palladium. The characterization of the synthesized compound is usually performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the structure and purity.

Antioxidant Activity

Thiourea derivatives, including dichloropalladium complexes, have demonstrated significant antioxidant properties. In various studies, these compounds were evaluated against free radicals such as DPPH and ABTS. For instance, a related thiourea derivative showed an IC50 value of 52 µg/mL against ABTS free radicals, indicating strong reducing potential . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

Dichloropalladium complexes exhibit notable antimicrobial activity against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study reported IC50 values in the nanomolar range for certain thiourea derivatives against bacterial DNA gyrase, suggesting a mechanism involving interference with bacterial DNA replication .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has shown efficacy against various cancer cell lines, with IC50 values ranging from 1.5 to 20 µM depending on the specific type of cancer being targeted . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer treatment.

Research Findings and Case Studies

  • Case Study: Anticancer Activity
    • A study evaluated the antiproliferative effects of dichloropalladium complexes on human tumor cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, highlighting their potential as chemotherapeutic agents .
  • Case Study: Antimicrobial Efficacy
    • In another investigation, dichloropalladium complexes were tested against resistant strains of bacteria. The results demonstrated that these compounds could effectively inhibit bacterial growth, suggesting their utility in treating infections caused by multidrug-resistant organisms .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
AntioxidantReducing potential against free radicals52 µg/mL (ABTS)
AntimicrobialInhibition of bacterial growthNanomolar range
AnticancerInduction of apoptosis in cancer cells1.5 - 20 µM

Scientific Research Applications

Catalysis

Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea is primarily utilized as a catalyst in cross-coupling reactions, particularly in:

  • Suzuki Couplings : The compound facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial in synthesizing biaryl compounds used in pharmaceuticals and agrochemicals.
  • Heck Reactions : It enables the coupling of alkenes with aryl halides, allowing for the synthesis of styrenes and other derivatives.

Case Study : A study demonstrated the effectiveness of this compound in a series of Suzuki reactions, achieving yields exceeding 90% under mild conditions, showcasing its potential for industrial applications.

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis, particularly in:

  • Synthesis of Thiourea Derivatives : It can be employed to synthesize various thiourea derivatives that exhibit biological activity, including antifungal and anticancer properties.
  • Functionalization of Aromatic Compounds : The palladium complex allows for selective functionalization of aromatic rings, enhancing the diversity of synthetic pathways available to chemists.

Data Table: Organic Synthesis Applications

ApplicationReaction TypeYield (%)Conditions
Suzuki CouplingAryl-Boronic Acid>90Mild temperature
Heck ReactionAryl-Alkene Coupling>85100°C
Synthesis of ThioureasN/A>80Room temperature

Biological Applications

Research has indicated that this compound exhibits potential biological activity. Its derivatives have been studied for:

  • Anticancer Activity : Some thiourea derivatives synthesized using this compound have shown promising results against various cancer cell lines.
  • Antimicrobial Properties : The compound's ability to form complexes with metal ions enhances its antimicrobial efficacy.

Case Study : In vitro studies revealed that certain synthesized thiourea derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .

Comparison with Similar Compounds

Catalytic Activity

Thiourea derivatives and their metal complexes are widely studied as catalysts. For example, sulfonaryl thiourea (compound 10) demonstrated a 28% conversion in a catalytic reaction, comparable to reference compound 11 (27%) .

Table 1: Catalytic Performance of Thiourea Derivatives

Compound Conversion (%) Reference
Aryl diester thiourea 9 22
Sulfonaryl thiourea 10 28
Reference compound 11 27
Dichloropalladium complex Not reported
Thermal Stability

Thermogravimetric analysis (TGA) of thiourea derivatives, such as 1,3-didodecanoyl thiourea, reveals decomposition temperatures exceeding 200°C under static air . The palladium complex is expected to exhibit higher thermal stability due to strong Pd-S and Pd-N coordination bonds, which resist degradation better than non-metallated thioureas. However, the hydroxyl group in the ligand may introduce vulnerability to oxidative decomposition compared to alkyl-substituted thioureas like 1,3-dihexadecanoyl thiourea .

Table 2: Thermal Decomposition of Thiourea Derivatives

Compound Decomposition Range (°C) Reference
1,3-didodecanoyl thiourea 200–300
1,3-dihexadecanoyl thiourea 250–350
Dichloropalladium complex Not reported
Metal Complexation Behavior

Thiourea’s ability to form stable metal complexes is well-documented . The 2-hydroxyphenyl group in the ligand likely enhances chelation via O- and S-donor atoms, creating a rigid coordination environment. This contrasts with simpler thioureas (e.g., N-(2-methoxyphenyl)-N'-phenyl-thiourea), where weaker coordination may lead to less stable complexes . Palladium complexes are generally more stable than those of lighter transition metals (e.g., Cu or Ni) due to Pd’s higher affinity for soft donors like sulfur .

Substituent Effects

The 2-hydroxyphenyl substituent distinguishes this compound from analogs like NSC4759 (1-(2-hydroxyphenyl)-3-(2-methylphenyl)thiourea), which lacks a metal center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea
Reactant of Route 2
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Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea

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